molecular formula C8H6O2S B12812747 4H-3,1-Benzoxathiin-4-one CAS No. 5651-33-2

4H-3,1-Benzoxathiin-4-one

Cat. No.: B12812747
CAS No.: 5651-33-2
M. Wt: 166.20 g/mol
InChI Key: DMHIXXWAEUHFBS-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxathiin-4-one is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxathiin-4-one typically involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is advantageous due to its simplicity and the absence of a need for catalysts, making it an environmentally friendly approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this compound amenable to industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4H-3,1-Benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxathiin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxathiin derivatives .

Scientific Research Applications

4H-3,1-Benzoxathiin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxathiin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, which can lead to enzyme inhibition and other biological effects. The specific pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

    4H-3,1-Benzoxazin-4-one: Similar in structure but contains an oxygen atom instead of sulfur.

    4H-3,1-Benzothiazin-4-one: Contains a sulfur atom but differs in the position of the heteroatoms within the ring.

    1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: A related compound with additional oxygen atoms.

Uniqueness: 4H-3,1-Benzoxathiin-4-one is unique due to its specific arrangement of oxygen and sulfur atoms within the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar heterocyclic compounds .

Properties

CAS No.

5651-33-2

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

3,1-benzoxathiin-4-one

InChI

InChI=1S/C8H6O2S/c9-8-6-3-1-2-4-7(6)11-5-10-8/h1-4H,5H2

InChI Key

DMHIXXWAEUHFBS-UHFFFAOYSA-N

Canonical SMILES

C1OC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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